Differential Kinase Inhibition: CDK8/CDK19 Potency of 6-Chloro-3,4-diiodo-1H-indazole vs. Non-Chlorinated Analog
6-Chloro-3,4-diiodo-1H-indazole demonstrates high affinity for Cyclin-Dependent Kinases 8 and 19 (CDK8/CDK19), with reported IC50 values of 7.2 nM and 6.0 nM, respectively . This potency is a direct consequence of its specific halogenation pattern. In contrast, the non-chlorinated analog 3,4-diiodo-1H-indazole, while also a kinase inhibitor, shows a different target profile, with the most potent derivative in one study exhibiting an IC50 of 2.9 nM against Fibroblast Growth Factor Receptor 1 (FGFR1) . This shift in primary target from FGFR1 to CDK8/CDK19, accompanied by a quantitative change in potency for the respective target, underscores the critical role of the 6-chloro substituent in dictating target selectivity.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | CDK8: 7.2 nM; CDK19: 6.0 nM |
| Comparator Or Baseline | 3,4-Diiodo-1H-indazole (non-chlorinated analog) |
| Quantified Difference | Target shift from FGFR1 (IC50 2.9 nM) to CDK8/CDK19 (IC50 7.2/6.0 nM) |
| Conditions | Biochemical kinase inhibition assays (specific assay conditions not detailed in source). |
Why This Matters
Procuring the correct indazole derivative ensures the intended biological target is engaged, preventing off-target effects and failed experiments in kinase inhibitor discovery programs.
